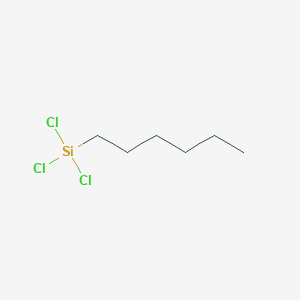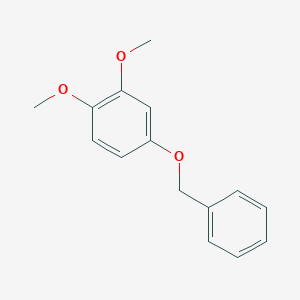![molecular formula C8H10N2O3 B129559 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione CAS No. 154670-35-6](/img/structure/B129559.png)
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, also known as API, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is not fully understood, but it has been reported to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and transcription. 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has also been reported to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In addition, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit cell proliferation by blocking the cell cycle at various stages. In immune cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to modulate the production of cytokines, which are involved in immune responses.
实验室实验的优点和局限性
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has several advantages for lab experiments, including its high purity, stability, and versatility. However, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research could focus on the development of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione derivatives with improved potency and selectivity. In materials science, future research could focus on the synthesis of novel materials with unique properties using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a building block. In organic synthesis, future research could focus on the development of new reactions using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a versatile reagent. Overall, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has the potential to make significant contributions to various fields, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is a chemical compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione and its derivatives in various fields.
合成方法
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione can be synthesized using various methods, including the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate, followed by cyclization and acetylation. Another method involves the reaction of 2,5-diketopiperazine with acetic anhydride, followed by hydrogenation. Both methods have been reported to yield high purity 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione.
科学研究应用
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit anticancer, antiviral, and antibacterial activities. In materials science, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a versatile reagent for the synthesis of various compounds.
属性
CAS 编号 |
154670-35-6 |
|---|---|
产品名称 |
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione |
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC 名称 |
1-acetyl-3,6,7,7a-tetrahydropyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)10-6-2-3-7(12)9(6)4-8(10)13/h6H,2-4H2,1H3 |
InChI 键 |
YHNQFEIGUHYUHM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC(=O)N2CC1=O |
规范 SMILES |
CC(=O)N1C2CCC(=O)N2CC1=O |
同义词 |
1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, 1-acetyldihydro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



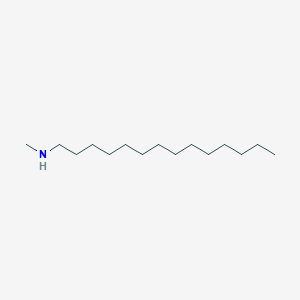
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
![1,1'-(1,2-Ethanediyl)bis[1-methyl-silane]](/img/structure/B129488.png)
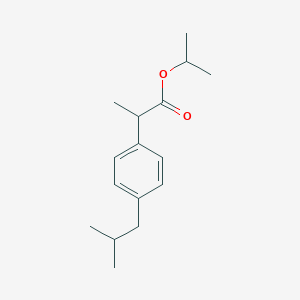
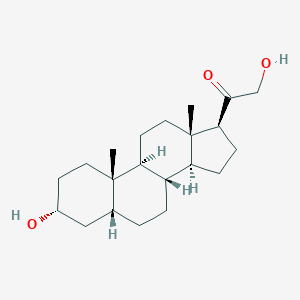
![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)

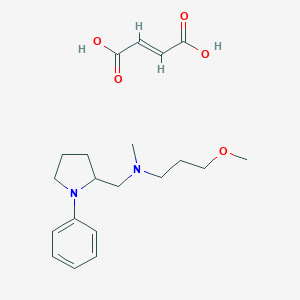

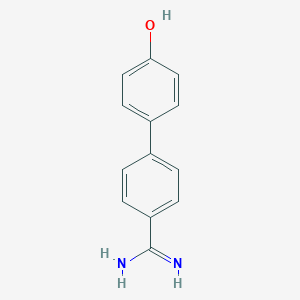
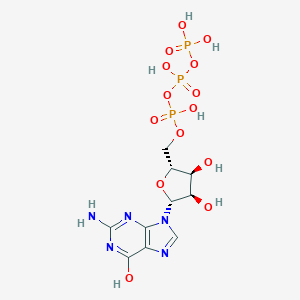
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)
